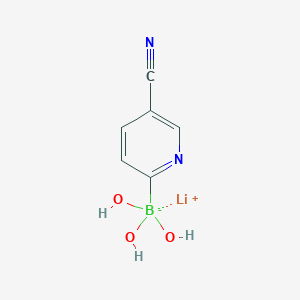

Lithium (5-cyanopyridin-2-YL)trihydroxyborate

CAS No.:

Cat. No.: VC13437603

Molecular Formula: C6H6BLiN2O3

Molecular Weight: 171.9 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C6H6BLiN2O3 |

|---|---|

| Molecular Weight | 171.9 g/mol |

| IUPAC Name | lithium;(5-cyanopyridin-2-yl)-trihydroxyboranuide |

| Standard InChI | InChI=1S/C6H6BN2O3.Li/c8-3-5-1-2-6(9-4-5)7(10,11)12;/h1-2,4,10-12H;/q-1;+1 |

| Standard InChI Key | BQFQSGZYIICSCT-UHFFFAOYSA-N |

| SMILES | [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O |

| Canonical SMILES | [Li+].[B-](C1=NC=C(C=C1)C#N)(O)(O)O |

Introduction

Synthesis and Preparation

The synthesis of lithium (5-cyanopyridin-2-yl)trihydroxyborate typically involves the reaction of 5-cyanopyridine-2-boronic acid with lithium hydroxide under controlled conditions. The process requires anhydrous solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) to prevent hydrolysis of the borate intermediate . A representative procedure involves:

-

Precursor Preparation: 5-Cyanopyridine-2-boronic acid is synthesized via Miyaura borylation of 2-iodo-5-cyanopyridine using bis(pinacolato)diboron in the presence of a palladium catalyst .

-

Lithiation: The boronic acid is treated with lithium hydroxide in a polar aprotic solvent, yielding the lithium borate complex after purification .

Critical parameters include temperature control (0–25°C), inert atmosphere (argon or nitrogen), and stoichiometric precision to avoid side reactions. The product is isolated as a hygroscopic solid, necessitating storage under desiccated conditions .

Chemical Properties and Structural Insights

Molecular Characteristics

-

Molecular Formula:

-

Molecular Weight: 171.88 g/mol

-

IUPAC Name: Lithium (5-cyanopyridin-2-yl)trihydroxyboranuide

-

InChI Key:

BQFQSGZYIICSCT-UHFFFAOYSA-N

The crystal structure reveals a trigonal-planar geometry around the boron atom, with the pyridine ring and hydroxyl groups occupying equatorial positions. Lithium coordinates to the borate oxygen, forming a tetrahedral arrangement .

Spectroscopic Data

-

IR Spectroscopy: Strong absorption bands at 3200–3500 cm (O–H stretch), 2220 cm (C≡N stretch), and 1350 cm (B–O symmetric vibration) .

-

NMR: NMR (DMSO-): δ 8.72 (d, 1H, pyridine-H), 8.15 (dd, 1H, pyridine-H), 7.90 (d, 1H, pyridine-H) .

Reactivity and Applications

Organic Synthesis

Lithium (5-cyanopyridin-2-yl)trihydroxyborate serves as a key intermediate in cross-coupling reactions. Its utility in Suzuki-Miyaura couplings is notable, enabling the formation of biaryl structures with electron-deficient partners . For example:

The cyano group enhances electrophilicity, facilitating nucleophilic aromatic substitutions .

Materials Science

The compound’s ability to coordinate transition metals underpins its role in designing:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume